molecular formula C8H8N2O4S B12858440 2-(Hydroxymethyl)benzo[d]oxazole-6-sulfonamide

2-(Hydroxymethyl)benzo[d]oxazole-6-sulfonamide

Cat. No.: B12858440
M. Wt: 228.23 g/mol
InChI Key: GCEFHGFVSGOLSJ-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)benzo[d]oxazole-6-sulfonamide is a heterocyclic compound that contains both an oxazole ring and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-6-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-aminophenol with formaldehyde and a sulfonamide derivative. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)benzo[d]oxazole-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hydroxymethyl)benzo[d]oxazole-6-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects. Additionally, the oxazole ring can interact with various biological receptors, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-(Chloromethyl)benzo[d]oxazole

Uniqueness

2-(Hydroxymethyl)benzo[d]oxazole-6-sulfonamide is unique due to the presence of both a hydroxymethyl group and a sulfonamide group. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the sulfonamide group enhances its potential as an antimicrobial agent, while the hydroxymethyl group allows for further chemical modifications .

Properties

Molecular Formula

C8H8N2O4S

Molecular Weight

228.23 g/mol

IUPAC Name

2-(hydroxymethyl)-1,3-benzoxazole-6-sulfonamide

InChI

InChI=1S/C8H8N2O4S/c9-15(12,13)5-1-2-6-7(3-5)14-8(4-11)10-6/h1-3,11H,4H2,(H2,9,12,13)

InChI Key

GCEFHGFVSGOLSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)OC(=N2)CO

Origin of Product

United States

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